molecular formula C11H17NO4S B14536582 [(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate CAS No. 62164-02-7

[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate

Cat. No.: B14536582
CAS No.: 62164-02-7
M. Wt: 259.32 g/mol
InChI Key: WQPZVTKZUYPJHR-UHFFFAOYSA-N
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Description

[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate is an organic compound with a complex structure that includes a pyrrolidine ring, a sulfanyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate typically involves the condensation of 1-butyl-2,5-dioxopyrrolidine with a thiol compound, followed by esterification with acetic acid. The reaction conditions often require a catalyst, such as iron (III) chloride, and are carried out under mild conditions to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate
  • [(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl propionate
  • [(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl butyrate

Uniqueness

This compound is unique due to its specific ester group, which can influence its reactivity and biological activity. The acetate ester provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in different environments .

Properties

CAS No.

62164-02-7

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylmethyl acetate

InChI

InChI=1S/C11H17NO4S/c1-3-4-5-12-10(14)6-9(11(12)15)17-7-16-8(2)13/h9H,3-7H2,1-2H3

InChI Key

WQPZVTKZUYPJHR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CC(C1=O)SCOC(=O)C

Origin of Product

United States

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